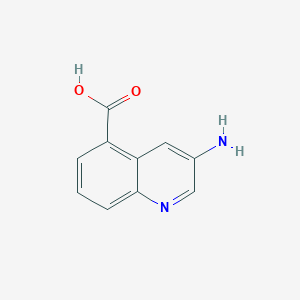

3-Aminoquinoline-5-carboxylic acid

Description

Structural Significance of Quinoline (B57606) Heterocycles in Synthetic Chemistry

The quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent heterocyclic scaffold in synthetic chemistry. This structural motif is not merely a chemical curiosity but is at the core of numerous compounds with significant biological and material properties. The presence of the nitrogen atom in the heterocyclic ring introduces a degree of polarity and the ability to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets.

Quinoline derivatives are known to exhibit a wide range of pharmacological activities, and as such, they are integral to the field of medicinal chemistry. For instance, various substituted quinolines have been developed as antimicrobial, and protein kinase inhibitors. nih.govnih.gov The planarity of the quinoline ring system allows it to intercalate into DNA, a property that has been exploited in the design of certain therapeutic agents. The versatility of the quinoline scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of its electronic and steric properties to optimize its function for a specific application.

Positional Functional Group Reactivity of 3-Aminoquinoline-5-carboxylic acid (Amino at C3, Carboxyl at C5)

The chemical behavior of this compound is dictated by the interplay of its three key components: the quinoline core, the amino group at the C3 position, and the carboxylic acid group at the C5 position.

The amino group at C3 is a nucleophilic center and can participate in a variety of chemical transformations. It can be acylated, alkylated, or used in the formation of Schiff bases. The position of this amino group on the pyridine part of the quinoline ring system influences its basicity and reactivity. For example, the amino group in 3-aminoquinoline (B160951) can be diazotized and subsequently replaced by other functional groups, although this reaction can sometimes be hazardous. nih.gov In the context of creating more complex molecules, the C3-amino group is a key handle for introducing new substituents and building out molecular complexity.

The carboxylic acid group at C5 , located on the benzene portion of the quinoline scaffold, is an acidic functional group. It can undergo esterification to form esters or react with amines to form amides. google.com This functional group also provides a site for attaching the molecule to other scaffolds or surfaces. The synthesis of the methyl ester of this compound, for example, is a documented process involving a carbonyl insertion reaction on a bromo-substituted precursor. google.com The presence of both an amino and a carboxylic acid group makes this compound an amphoteric molecule, capable of acting as both an acid and a base.

The relative positioning of these two functional groups is crucial. Their distinct locations on the quinoline framework allow for selective reactions at one site while leaving the other intact, or for intramolecular reactions to form novel cyclic structures. This differential reactivity is a powerful tool for synthetic chemists.

Overview of Academic Research Trajectories and Interdisciplinary Relevance

Research involving this compound and its derivatives is situated at the intersection of organic synthesis, medicinal chemistry, and materials science. A significant research trajectory is its use as a key intermediate or building block for the synthesis of targeted therapeutic agents. google.com For example, it is used in the development of kinase inhibitors, which are a class of drugs that block the action of protein kinases, enzymes that are often overactive in cancer cells. nih.govchemshuttle.com

The aminoquinoline carboxylic acid scaffold, in general, has shown potent inhibitory activity against various kinases involved in cancer progression. chemshuttle.com Furthermore, derivatives of quinoline carboxylic acids have been investigated for their potential as antimicrobial and antiparasitic agents. nih.govchemshuttle.com The ability to modify both the amino and carboxylic acid functionalities allows for the creation of libraries of related compounds, which can then be screened for biological activity. This approach is central to modern drug discovery.

Beyond medicinal applications, the fluorescent properties inherent to many quinoline derivatives suggest potential applications in materials science, for instance, as components of organic light-emitting diodes (OLEDs) or as fluorescent probes for chemical sensing. The rigid and planar structure of the quinoline ring system is advantageous for creating ordered molecular assemblies.

Compound Data

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1539636-62-8 chemshuttle.com |

| Molecular Formula | C10H8N2O2 |

| Molecular Weight | 188.18 g/mol |

| Appearance | White to off-white powder chemshuttle.com |

Structure

3D Structure

Properties

IUPAC Name |

3-aminoquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-6-4-8-7(10(13)14)2-1-3-9(8)12-5-6/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBQYDTTWSYMNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 3 Aminoquinoline 5 Carboxylic Acid

Established Synthetic Pathways for 3-Aminoquinoline-5-carboxylic acid and its Derivatives

The construction of the this compound scaffold has traditionally relied on multi-step sequences, often adapting well-known quinoline (B57606) syntheses. These established routes provide a reliable, albeit sometimes lengthy, path to the target molecule and its derivatives.

Multi-step Sequences from Substituted Benzoic Acids (e.g., Skraup Reaction Analogues)

One of the foundational methods for quinoline synthesis, the Skraup reaction, can be adapted to produce quinoline-5-carboxylic acid derivatives from appropriately substituted benzoic acids. A notable example involves the reaction of 3-aminobenzoic acid with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent, such as 3-nitrobenzoic acid. organicreactions.org This reaction, however, can lead to a mixture of isomers, namely quinoline-5-carboxylic acid and quinoline-7-carboxylic acid, necessitating separation.

A subsequent multi-step sequence is then required to introduce the amino group at the 3-position. This typically involves:

Oxidation: The quinoline-5-carboxylic acid (or its ester) is oxidized to the corresponding quinoline-1-oxide.

Nitration: The quinoline-1-oxide then undergoes nitration to introduce a nitro group at the 3-position.

Reduction: Finally, the nitro group is reduced to the desired amino group, yielding this compound. organicreactions.org

Bromination and Carbonyl Insertion Reactions of Aminoquinolines

A more direct approach to a derivative of the target compound involves the functionalization of a pre-existing 3-aminoquinoline (B160951) core. This method has been detailed in a patented synthesis of methyl 3-aminoquinoline-5-carboxylate. google.com The key steps are:

Bromination: 3-Aminoquinoline is treated with bromine in sulfuric acid to selectively introduce a bromine atom at the 5-position, yielding 3-amino-5-bromoquinoline. google.com

Carbonyl Insertion: The resulting 3-amino-5-bromoquinoline undergoes a palladium-catalyzed carbonyl insertion reaction. google.com This is typically carried out in the presence of carbon monoxide and an alcohol (e.g., methanol) to form the corresponding methyl ester. google.com

This route offers the advantage of a more convergent synthesis, starting from a readily available aminoquinoline. The conditions for the carbonyl insertion are crucial and often require a palladium catalyst, a ligand, a base, and a carbon monoxide atmosphere under pressure.

| Step | Starting Material | Reagents and Conditions | Product | Reference |

| Skraup Analogue | 3-Aminobenzoic acid | Glycerol, H₂SO₄, 3-Nitrobenzoic acid | Quinoline-5-carboxylic acid & Quinoline-7-carboxylic acid | organicreactions.org |

| Bromination | 3-Aminoquinoline | Br₂, H₂SO₄ | 3-Amino-5-bromoquinoline | google.com |

| Carbonyl Insertion | 3-Amino-5-bromoquinoline | CO, Methanol, PdCl₂, Triethylamine | Methyl 3-aminoquinoline-5-carboxylate | google.com |

Friedländer and Combes Quinoline Syntheses for Related Scaffolds

The Friedländer and Combes syntheses are powerful and versatile methods for constructing the quinoline ring system, and their principles can be applied to generate scaffolds related to this compound. wikipedia.orgnih.govwikipedia.org

The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group adjacent to a carbonyl. organicreactions.orgwikipedia.orgresearchgate.net This reaction can be catalyzed by acids or bases. wikipedia.org For the synthesis of a this compound derivative, one could envision using a suitably substituted 2-aminobenzaldehyde or 2-aminoketone bearing a carboxylic acid or ester group at the appropriate position. The choice of the methylene-containing component would then determine the substituents at the 2- and 3-positions of the resulting quinoline.

The Combes quinoline synthesis utilizes the condensation of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.org The initial step is the formation of a β-aminoenone intermediate, which then undergoes acid-catalyzed cyclization and dehydration to form the quinoline ring. wikipedia.org To synthesize a scaffold related to this compound, one would start with a substituted aniline, such as an aminobenzoic acid. The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the aniline and the β-diketone.

Novel and Optimized Synthetic Protocols

Recent research has focused on developing more efficient, cost-effective, and scalable methods for the synthesis of this compound and its derivatives, addressing the limitations of classical routes.

Development of Economically Viable and Scalable Syntheses

The demand for this compound as a building block in drug discovery has driven the development of synthetic routes that are amenable to large-scale production. The patented method involving the bromination and carbonyl insertion of 3-aminoquinoline is highlighted as being suitable for amplification and large-scale manufacturing due to its straightforward reaction sequence and use of readily available starting materials. google.com The optimization of reaction conditions, such as catalyst loading, temperature, and pressure, is crucial for ensuring economic viability on an industrial scale.

Exploration of Sustainable Synthetic Approaches (e.g., green solvents, catalytic methods)

The development of environmentally benign synthetic methods is a growing priority in chemical research. For the synthesis of quinoline derivatives, several green chemistry principles can be applied to minimize environmental impact. researchgate.netbenthamdirect.com

Green Solvents: Traditional syntheses of quinoline derivatives often employ volatile and hazardous organic solvents. The exploration of greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) is a key area of interest. researchgate.net For instance, the Doebner reaction, a method for synthesizing quinoline-4-carboxylic acids, has been successfully carried out in water, which significantly reduces the environmental footprint of the process. researchgate.netacs.orgnih.gov

Catalytic Methods: The use of efficient and recyclable catalysts can improve the sustainability of chemical reactions. Nanocatalysts, for example, are gaining attention in quinoline synthesis due to their high surface area and reactivity, which can lead to higher yields and shorter reaction times. acs.orgnih.gov Various nanocatalysts have been employed in reactions like the Friedländer annulation to produce quinolines with good to excellent yields. nih.gov Additionally, the use of microwave irradiation in conjunction with catalysts can further accelerate reactions, often leading to cleaner products and reduced energy consumption. researchgate.netimist.ma

One-Pot Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel, known as one-pot reactions, can significantly improve efficiency and reduce waste. imist.ma Multicomponent reactions, such as the Doebner reaction, are prime examples of this approach in quinoline synthesis. acs.orgnih.gov These strategies minimize the need for purification of intermediates, saving time, solvents, and energy. researchgate.net

While a specific green synthesis for this compound has not been extensively documented, the principles outlined above offer a framework for developing more sustainable routes. Future research could focus on adapting the existing synthetic methods to incorporate green solvents, novel catalytic systems, and one-pot procedures.

Preparation of Key Precursors and Intermediates for Advanced Functionalization

The utility of this compound as a scaffold in medicinal chemistry relies on the ability to introduce diverse functional groups. This is often achieved through the chemical modification of key precursors and intermediates.

3-Amino-5-bromoquinoline: As established in the synthetic route, 3-amino-5-bromoquinoline is a crucial intermediate. google.com Its synthesis from 3-aminoquinoline via electrophilic bromination provides a handle for introducing the carboxylic acid functionality at the 5-position through a subsequent carbonylation reaction. google.com The bromine atom itself can also be a site for further functionalization, for example, through cross-coupling reactions, although this is not the primary route to the target compound.

This compound and its Esters: The final product, this compound, and its esters are themselves important intermediates for creating more complex molecules. The 3-amino group is a highly active site for substitution, allowing for the introduction of various substituents to modulate the biological activity of the resulting compounds. google.com Standard reactions of primary aromatic amines, such as acylation or alkylation, can be employed to create a library of derivatives.

The carboxylic acid or ester group at the 5-position provides another point for modification. Carboxylic acids can be converted into a variety of other functional groups, most notably amides, through coupling reactions with amines. google.comlibretexts.org This is a particularly common strategy in drug discovery, as the amide bond is a key feature in many biologically active molecules. google.com Ester derivatives can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides via aminolysis.

The strategic placement of these two functional groups, the amino group at a reactive position and the carboxylic acid at a site suitable for forming key linkages like amides, makes this compound a valuable building block for the synthesis of new chemical entities with potential therapeutic applications. google.com

Spectroscopic and Structural Characterization Techniques for 3 Aminoquinoline 5 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment of 3-Aminoquinoline-5-carboxylic acid and its derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different types of protons in a molecule, their relative numbers, and their electronic environment. For carboxylic acids, the acidic proton of the carboxyl group (–COOH) is typically observed as a broad singlet in the downfield region of the spectrum, around 10–13 ppm. libretexts.org Protons on the quinoline (B57606) ring will appear in the aromatic region (typically 7–9 ppm), and their specific chemical shifts and coupling patterns provide crucial information about the substitution pattern on the ring. The protons of the amino group (–NH₂) also give a characteristic signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid group is highly deshielded and appears in the range of 160–180 ppm. libretexts.org The carbons of the quinoline ring will have distinct signals in the aromatic region, and their chemical shifts are influenced by the positions of the amino and carboxylic acid substituents.

Table 1: Representative NMR Data for Aminoquinoline Derivatives

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Reference |

| N-(quinolin-8-yl)but-3-enamide | 10.06 (s, 1H), 8.78 – 8.72 (m, 2H), 8.10 (dd, J = 8.3, 1.7 Hz, 1H), 7.52 – 7.47 (m, 1H), 7.45 (dd, J = 8.3, 1.6 Hz, 1H), 7.39 (dd, J = 8.3, 4.2 Hz, 1H), 5.89 – 5.80 (m, 1H), 5.76 – 5.67 (m, 1H), 3.25 (dd, J = 7.0, 0.9 Hz, 2H), 2.21 – 2.13 (m, 2H), 1.11 (t, J = 7.5 Hz, 3H) | 170.11, 148.12, 138.68, 138.52, 136.23, 134.44, 127.89, 127.33, 121.53, 121.48, 121.36, 116.27, 42.07, 25.79, 13.57 | rsc.org |

| N-(quinolin-8-yl)pent-3-enamide | 9.97 (s, 1H), 8.79 (m, 2H), 8.13 (dd, J = 8.3, 1.6 Hz, 1H), 7.54 – 7.49 (m, 1H), 7.47 (dd, J = 8.3, 1.5 Hz, 1H), 7.42 (dd, J = 8.3, 4.2 Hz, 1H), 6.09 – 5.96 (m, 1H), 5.38 – 5.32 (m, 1H), 5.30 (dd, J = 10.2, 1.0 Hz, 1H), 3.10 (dd, J = 15.2, 7.7 Hz, 1H), 2.09 – 1.98 (m, 1H), 1.79 – 1.67 (m, 1H), 1.01 (t, J = 7.4 Hz, 3H) | 172.15, 148.23, 138.54, 136.83, 136.31, 134.51, 127.93, 127.38, 121.57, 121.49, 118.16, 116.41, 55.11, 25.11, 11.82 | rsc.org |

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for unambiguously assigning signals and determining the complete connectivity of atoms in complex molecules like this compound and its derivatives.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.eduyoutube.com Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton networks within the molecule, such as the arrangement of protons on the quinoline ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These are heteronuclear correlation experiments that show correlations between protons and the carbons to which they are directly attached (¹JCH). youtube.comscribd.com This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.comscribd.com HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon of the carboxylic acid and the substituted carbons of the quinoline ring, by observing their correlations with nearby protons. princeton.edu

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, its elemental composition, and to gain structural information through fragmentation patterns.

For non-volatile and thermally labile compounds like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. Often, derivatization is employed to improve chromatographic properties and enhance ionization efficiency. mdpi.com

LC-MS-MS: This technique couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov It is highly sensitive and selective, allowing for the quantification of the target compound even in complex mixtures.

HRMS (High-Resolution Mass Spectrometry): HRMS provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. rsc.org This is a critical step in confirming the identity of a newly synthesized compound.

Table 2: Mass Spectrometry Data for Aminoquinoline Derivatives

| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |

| N-(quinolin-8-yl)but-3-enamide | ESI-TOF [M+H]⁺ | 227.1184 | 227.1182 | rsc.org |

| N-(quinolin-8-yl)pent-3-enamide | ESI-TOF [M+H]⁺ | 241.1341 | 241.1334 | rsc.org |

| N-(quinolin-8-yl)hexa-3,5-dienamide | ESI-TOF [M+H]⁺ | 253.1341 | 253.1342 | rsc.org |

| 2-cyclohexyl-N-(quinolin-8-yl)acetamide | ESI-TOF [M+H]⁺ | 281.1654 | 281.1655 | rsc.org |

While this compound itself is not suitable for Gas Chromatography (GC) due to its low volatility, GC-MS can be employed for the analysis of its more volatile derivatives. nih.gov Chemical derivatization is necessary to convert the polar amino and carboxylic acid groups into less polar, more volatile functionalities. researchgate.net This approach can be useful for specific analytical applications, such as the analysis of metabolic products.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, characteristic vibrational bands would be expected for:

The N-H stretching vibrations of the amino group.

The O-H stretching vibration of the carboxylic acid group, which is often broad due to hydrogen bonding.

The C=O stretching vibration of the carbonyl group in the carboxylic acid.

The C=C and C=N stretching vibrations within the quinoline ring system.

Various bending vibrations that are characteristic of the substitution pattern on the aromatic ring.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, FTIR spectra provide characteristic absorption bands that confirm the presence of key structural features.

The carboxylic acid group exhibits a very broad O-H stretching absorption between 2500 and 3300 cm⁻¹. libretexts.org This broadness is a result of hydrogen bonding. libretexts.orgspectroscopyonline.com The C=O stretching vibration of the carboxylic acid typically appears in the range of 1730 to 1700 cm⁻¹ for saturated compounds and 1710 to 1680 cm⁻¹ for aromatic ones due to conjugation. spectroscopyonline.com Additionally, the C-O stretching vibration is observed between 1320 and 1210 cm⁻¹, and a broad O-H wagging band can be found between 960 and 900 cm⁻¹. spectroscopyonline.com

The amino group (-NH₂) shows characteristic N-H stretching vibrations. For a primary amine, two bands are typically observed in the region of 3300-3500 cm⁻¹. Secondary amines show a single band in the 3310-3350 cm⁻¹ range. instanano.com The quinoline ring itself presents C-H stretching vibrations for the aromatic protons, which are typically found in the 3050-3100 cm⁻¹ region. instanano.com The C-H stretching vibrations of the quinoline ring are also observed in the range of 3087–2852 cm⁻¹. mdpi.com

In derivatives of this compound, such as amides, the FTIR spectra will show characteristic changes. For example, in 8-aminoquinoline (B160924) amides of ursonic and oleanonic acid, a strong band around 1668 cm⁻¹ corresponds to the amide C=O stretching vibration. mdpi.com

Table 1: Characteristic FTIR Absorption Bands for this compound and its Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | References |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | libretexts.orgspectroscopyonline.com |

| C=O Stretch | 1700-1730 | spectroscopyonline.com | |

| C-O Stretch | 1210-1320 | spectroscopyonline.com | |

| O-H Wag | 900-960 (broad) | spectroscopyonline.com | |

| Amino Group (Primary) | N-H Stretch | 3300-3500 (two bands) | instanano.com |

| Aromatic Ring | C-H Stretch | 3050-3100 | instanano.com |

| Amide | C=O Stretch | ~1668 | mdpi.com |

Raman Spectroscopy (FT-Raman) for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For quinoline and its derivatives, Raman spectroscopy is a powerful analytical technique due to their chromophoric groups and highly symmetric molecular structures which give rise to intense Raman signals. researchgate.net

The vibrational spectra of quinoline derivatives have been extensively studied using Raman spectroscopy. researchgate.net For instance, the breathing mode of the quinoline ring can be observed in the Raman spectrum. researchgate.net In some quinoline derivatives, a characteristic band around 1580 cm⁻¹ can be assigned to a δ(OH) mode. researchgate.net The protonation at the N1 position of the quinoline ring can cause significant changes in the Raman bands in the 1500 cm⁻¹ to 1650 cm⁻¹ region, which are considered marker bands for π–π interactions. researchgate.net

For 3-aminoquinoline (B160951), the FT-Raman spectrum has been recorded and analyzed, providing a comprehensive understanding of its vibrational modes. nih.gov The analysis of both FTIR and FT-Raman spectra, often supported by theoretical calculations, allows for a complete and reliable assignment of the vibrational bands. researchgate.netpsu.edu

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For quinoline and its derivatives, the UV-Vis spectra are characterized by absorptions arising from π-π* transitions within the aromatic system.

Unconjugated carboxylic acids typically absorb around 210 nm, which is often not practically useful. libretexts.org However, in this compound, the quinoline ring system is the primary chromophore. Quinoline itself exhibits absorption bands in the UV region. The introduction of substituents like the amino and carboxylic acid groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in intensity.

Studies on aminoquinoline derivatives show that they absorb in the range of 280 to 510 nm. researchgate.net For instance, some 6-aminoquinoline (B144246) derivatives have computed absorption maxima between 327 nm and 340 nm. researchgate.net The specific absorption wavelengths depend on the substitution pattern and the solvent used. nih.gov

Fluorescence and Photoluminescence Investigations of Excited States

Fluorescence spectroscopy provides insights into the excited state properties of molecules. Many quinoline derivatives are known to be fluorescent. nih.govresearchgate.net The fluorescence emission properties, such as the emission wavelength and quantum yield, are sensitive to the molecular structure and the environment.

Derivatives of this compound are expected to exhibit fluorescence. For example, some substituted amino-quinoline derivatives show emission in the range of 470–590 nm when irradiated at around 400 nm. nih.gov The position of the emission maximum can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov This property makes some aminoquinoline derivatives useful as fluorescent probes. nih.gov The fluorescence of quinoline derivatives can be quenched or enhanced by the presence of metal ions, which has led to their use as chemosensors. researchgate.netnih.gov

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

For derivatives of this compound, single-crystal X-ray diffraction studies can unambiguously establish the molecular structure. mdpi.com For example, the crystal structure of an 8-aminoquinoline amide derivative of oleanonic acid was determined by this method, revealing the conformation of the molecule in the solid state. mdpi.com Similarly, the structures of other quinoline derivatives have been elucidated, providing valuable data on their geometry. nih.govgrowingscience.com This information is crucial for understanding structure-activity relationships and for the rational design of new molecules with specific properties. nih.gov

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of crystalline materials. It provides detailed information about the crystallographic structure, phase purity, and physical properties of a compound. In the context of this compound and its derivatives, PXRD is instrumental in identifying the crystalline phase, determining the degree of crystallinity, and detecting any polymorphic forms.

The diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is unique to a specific crystalline structure and serves as a fingerprint for identification. The positions of the diffraction peaks are governed by Bragg's Law (nλ = 2d sinθ), where 'd' represents the spacing between atomic planes in the crystal lattice. The intensities of the peaks are related to the arrangement of atoms within the crystal structure.

Detailed Research Findings

The characterization of related quinoline carboxylic acid derivatives using single-crystal X-ray diffraction has been reported in several studies. This technique provides precise atomic coordinates and unit cell parameters, which can be used to theoretically simulate a powder diffraction pattern. However, such single-crystal data for this compound itself is also not currently available.

The absence of published PXRD data for this compound highlights a gap in the comprehensive solid-state characterization of this compound. Future research in this area would be valuable for establishing a reference diffraction pattern, which is crucial for quality control in synthesis, formulation development, and for studying its solid-state properties.

Data Table

As no experimental or simulated PXRD data for this compound has been found in the reviewed literature, a data table of its diffraction peaks cannot be provided at this time.

Computational and Theoretical Investigations of 3 Aminoquinoline 5 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 3-aminoquinoline-5-carboxylic acid, DFT calculations are instrumental in understanding its fundamental properties.

Geometry Optimization and Electronic Structure Analysis

A comprehensive analysis of the electronic structure involves mapping the electron density distribution to understand regions of high and low electron density. This is crucial for predicting the molecule's reactivity and intermolecular interactions.

Table 1: Representative Calculated Geometric Parameters for a Quinoline (B57606) Derivative (Cinnoline-4-carboxylic acid) using DFT/B3LYP/6-311++G(d,p)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (ring) | 1.355 - 1.402 | - |

| C-H | 1.070 | - |

| N-N | 1.403 | - |

| C-N | - | 117.5 - 123.2 |

| C-C-C | - | 118.4 - 121.5 |

Note: This data is for Cinnoline-4-carboxylic acid and is presented to illustrate the type of information obtained from DFT calculations. nih.gov Specific data for this compound is not available in the searched results.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Distributions)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. wuxiapptec.com The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and reactivity. wuxiapptec.comresearchgate.net A smaller gap suggests that the molecule is more reactive and can be more easily excited. wuxiapptec.com

For quinoline derivatives, the HOMO is typically a π-orbital distributed over the aromatic rings and the amino group, while the LUMO is a π*-orbital. The presence of the electron-donating amino group and the electron-withdrawing carboxylic acid group on the quinoline scaffold of this compound is expected to influence the energies and distributions of these orbitals significantly.

Table 2: Calculated HOMO, LUMO, and Energy Gap for Quinoline using DFT (B3LYP)/6-31+G(d,p)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.646 |

| LUMO | -1.816 |

| Energy Gap (ΔE) | 4.83 |

Note: This data is for the parent quinoline molecule. rsc.org The HOMO-LUMO gap for this compound would be influenced by its substituents.

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

This analysis reveals hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of occupied and unoccupied orbitals. The strength of these interactions is indicative of the stability of the molecule. NBO analysis can also provide insights into the nature of intermolecular hydrogen bonding, which is expected to be significant for this compound due to the presence of both amino and carboxylic acid functional groups. scirp.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra. nih.govgithub.io By calculating the vertical excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum of a molecule. github.ioresearchgate.net

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the intensity of these absorptions. These calculations help in understanding the nature of the electronic transitions, for instance, whether they are π→π* or n→π* transitions, and how the amino and carboxylic acid groups affect these transitions. Studies on related quinoline derivatives have shown that TD-DFT can provide results in good agreement with experimental spectra. chemrxiv.org

Table 3: Representative TD-DFT Calculated Excitation Energies and Oscillator Strengths for a Quinoline Derivative

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S1 | 3.50 | 354 | 0.15 |

| S2 | 3.90 | 318 | 0.25 |

| S3 | 4.20 | 295 | 0.05 |

Thermodynamic and Kinetic Modeling of Reactions

Computational chemistry is also a valuable tool for investigating the mechanisms of chemical reactions, including the elucidation of reaction pathways and the analysis of transition states.

Reaction Mechanism Elucidation and Transition State Analysis

The synthesis of quinoline derivatives can often be achieved through reactions like the Skraup synthesis, which involves the reaction of an aniline (B41778) with glycerol (B35011) in the presence of an acid and an oxidizing agent. nrochemistry.comiipseries.orgwikipedia.org For this compound, a plausible synthetic route could involve a variation of this reaction starting from 3-aminobenzoic acid. researchgate.net Theoretical modeling can be used to explore the reaction mechanism, identifying key intermediates and transition states.

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of the transition state determines the activation energy of the reaction, providing crucial information about the reaction kinetics. Computational methods can be employed to calculate the structure and energy of these transition states, offering insights into the factors that control the reaction rate and selectivity. For instance, in palladium-catalyzed carbonylation reactions of bromo-aminoquinolines, DFT calculations can help to understand the oxidative addition and migratory insertion steps. diva-portal.orgnih.gov

Prediction of Acidity (pKa) and Basicity (pKb) Constants

The acidity (pKa) and basicity (pKb) of a molecule are fundamental chemical properties that govern its behavior in different pH environments, which in turn influences its solubility, absorption, and interaction with biological targets. For this compound, these constants are of particular interest due to the presence of both a basic amino group and an acidic carboxylic acid group, as well as the nitrogen atom within the quinoline ring system.

Computational chemistry offers powerful tools for the in silico prediction of these parameters, often before a compound is synthesized. mdpi.com Various methods are employed, ranging from quantitative structure-property relationship (QSPR) models to more rigorous quantum mechanical calculations based on Density Functional Theory (DFT). researchgate.netresearchgate.net These approaches typically calculate the Gibbs free energy change associated with the protonation and deprotonation of the functional groups. mdpi.com The accuracy of these predictions can be high, with some methods achieving a prediction accuracy of +/-0.5 log units, though deviations can occur. researchgate.net

For this compound, several ionizable centers exist: the carboxylic acid group, the amino group, and the quinoline ring nitrogen.

Carboxylic Acid Group (pKa): The carboxylic acid moiety (-COOH) is inherently acidic. Its pKa value is influenced by the electron-withdrawing nature of the quinoline ring, which tends to stabilize the carboxylate anion, thereby increasing its acidity (lowering the pKa) compared to a simple aliphatic carboxylic acid.

Amino Group (pKb/pKaH): The amino group (-NH2) is basic. Its basicity is influenced by its attachment to the aromatic quinoline system. The electron-donating nature of the amino group increases the electron density on the quinoline ring system.

Quinoline Nitrogen (pKb/pKaH): The nitrogen atom in the quinoline ring is also basic. Its basicity is modulated by the electronic effects of the substituents. The electron-donating amino group at the 3-position would be expected to increase the basicity of the quinoline nitrogen, while the electron-withdrawing carboxylic acid group at the 5-position would decrease it.

Table 1: Predicted Ionization Properties of this compound Functional Groups

| Functional Group | Property | Predicted Value Range (Illustrative) | Influencing Factors |

| Carboxylic Acid | pKa | 3.5 - 4.5 | Electron-withdrawing quinoline ring |

| Amino Group | pKa of conjugate acid | 4.0 - 5.0 | Aromatic ring delocalization |

| Quinoline Nitrogen | pKa of conjugate acid | 4.5 - 5.5 | Competing effects of amino and carboxylic acid groups |

Note: The values in this table are illustrative and based on general principles for similar chemical structures. Actual values would require specific experimental measurement or high-level computational modeling.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions.

Conformational Analysis and Dynamic Behavior in Solvents

The conformational flexibility of this compound is primarily associated with the rotation around the single bonds connecting the amino and carboxylic acid groups to the rigid quinoline core. libretexts.org MD simulations can be employed to explore the preferred orientations of these groups and their dynamic behavior in different solvent environments. nih.gov

In an aqueous solvent, the molecule's behavior will be significantly influenced by the pH and the resulting protonation states of the ionizable groups. MD simulations can model the molecule in its different ionic forms (neutral, zwitterionic, cationic, anionic) to understand how charge distribution affects conformation and solvent interactions. The simulation would track the dihedral angles of the C-C-O-H and C-N-H-H bonds to identify the most stable conformers and the energy barriers between them. libretexts.org

The solvent shell around the molecule is also a key aspect that can be investigated. nih.gov In polar solvents like water, the simulations would likely show the formation of a structured solvation shell, with water molecules forming hydrogen bonds with the carboxylic acid and amino groups, as well as the quinoline nitrogen. The arrangement and dynamics of these solvent molecules are crucial for understanding the molecule's solubility and transport properties. nih.gov

Simulation of Intermolecular Interactions and Complex Formation

This compound has the potential to form a variety of intermolecular interactions, which are critical for its behavior in condensed phases and in complex with other molecules. MD simulations are a powerful tool to study these interactions in detail. mdpi.comnih.gov

The primary intermolecular interactions for this molecule include:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). The amino group can act as a hydrogen bond donor. The quinoline nitrogen can act as a hydrogen bond acceptor. MD simulations can quantify the number and lifetime of these hydrogen bonds, both between molecules of this compound (self-association) and with solvent molecules. nih.gov

π-π Stacking: The planar quinoline ring system can participate in π-π stacking interactions with other aromatic molecules. These interactions are important in the formation of molecular aggregates and in binding to biological targets with aromatic residues. nih.gov

Ionic Interactions: In its charged states, the molecule can form strong ionic interactions (salt bridges) with other charged species.

MD simulations can be used to model the formation of dimers or larger aggregates of this compound, revealing the preferred modes of interaction. mdpi.com For instance, simulations could show whether hydrogen-bonded dimers involving the carboxylic acid groups are formed, or if stacking of the quinoline rings is the dominant interaction. In the context of drug design, MD simulations are frequently used to model the binding of a ligand like this compound to a biological target, such as an enzyme or receptor. nih.gov These simulations can provide insights into the stability of the complex, the key interacting residues, and the role of solvent in the binding process. nih.gov

Table 2: Potential Intermolecular Interactions of this compound Studied by MD Simulations

| Interaction Type | Participating Groups | Significance |

| Hydrogen Bonding | Carboxylic acid, Amino group, Quinoline nitrogen | Self-association, Solvation, Target binding |

| π-π Stacking | Quinoline ring system | Aggregation, Target binding |

| Ionic Interactions | Carboxylate, Protonated amino group, Protonated quinoline nitrogen | Formation of salts, Target binding |

Role As a Synthetic Intermediate and Chemical Scaffold in Academic Research

Precursor in the Synthesis of Complex Organic Molecules

The utility of 3-aminoquinoline-5-carboxylic acid as a precursor stems from the distinct reactivity of its constituent functional groups. The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents. Simultaneously, the carboxylic acid group can be converted into esters, amides, or acid chlorides, or participate in decarboxylation reactions, providing numerous pathways for molecular elaboration.

Research on related quinoline (B57606) structures illustrates this potential. For instance, synthetic routes have been developed where 2-chloroquinoline-3-carboxylic acids are converted into 2-aminoquinoline-3-carboxylic acids by reacting them with aqueous ammonia at high temperatures. This demonstrates how the core quinoline carboxylic acid structure can be modified to introduce key functional groups. Similarly, other studies have used 2-oxo-1,2-dihydroquinoline-3-carboxylic acid as a starting material to synthesize complex derivatives bearing pyrazolinone moieties through a series of condensation and cyclization reactions. These examples underscore the role of functionalized quinoline carboxylic acids as versatile intermediates for constructing larger, more intricate molecular architectures.

Scaffold for Novel Compound Libraries in Medicinal Chemistry Research

In medicinal chemistry, a scaffold is a core molecular structure upon which a variety of substituents can be attached to create a library of related compounds. These libraries are then screened for biological activity against therapeutic targets. The this compound structure is an ideal scaffold due to its rigid bicyclic core, which properly orients appended functional groups in three-dimensional space, and its dual functional groups, which serve as specific points for chemical diversification.

Design and Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer, making them important drug targets. The quinoline carboxylic acid scaffold has been successfully employed in the design of kinase inhibitors. Specifically, various derivatives of 3-quinoline carboxylic acid have been synthesized and evaluated as inhibitors of protein kinase CK2, a constitutively active Ser/Thr protein kinase involved in cell growth and proliferation.

In one study, a library of 43 novel derivatives of 3-quinoline carboxylic acid was synthesized and tested. Among these, 22 compounds were found to inhibit CK2 with IC50 values ranging from 0.65 to 18.2 μM. The most potent inhibitors were identified among derivatives of tetrazolo-[1,5-a]quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid, demonstrating that modifications to the quinoline core can yield highly active compounds. escholarship.org

Below is a table summarizing the inhibitory activity of selected 2-aminoquinoline-3-carboxylic acid derivatives against protein kinase CK2.

Table 1: Inhibitory Activity of Selected 2-Aminoquinoline-3-carboxylic Acid Derivatives against Protein Kinase CK2

| Compound | Substituents | IC50 (μM) |

|---|---|---|

| 5e | 6,7-di-Cl | 0.8 ± 0.1 |

| 5f | 6-Br, 8-CF3 | 0.9 ± 0.1 |

| 5g | 6,8-di-Br | 1.0 ± 0.15 |

| 5h | 6-CF3 | 1.3 ± 0.2 |

| 5j | 8-CF3 | 1.8 ± 0.2 |

Scaffolds for Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a critical signaling molecule, but its overproduction by the neuronal isoform of nitric oxide synthase (nNOS) is linked to neurodegenerative disorders. nih.gov Consequently, developing selective nNOS inhibitors is a key therapeutic goal. nih.gov Aminoquinoline-based scaffolds have emerged as a promising foundation for such inhibitors. nih.govnih.gov

Researchers designed 2-aminoquinoline-based compounds to act as l-arginine mimetics, which could selectively inhibit nNOS. nih.govacs.org These scaffolds were found to be potent and isoform-selective. X-ray crystallography revealed that the aminoquinoline core exerts its inhibitory effect by mimicking the substrate's interactions with a conserved glutamate residue in the enzyme's active site. nih.govnih.gov Several compounds built on a 7-substituted 2-aminoquinoline core demonstrated high potency and selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms. nih.gov

The table below presents the inhibitory activity and selectivity of key 2-aminoquinoline-based nNOS inhibitors.

Table 2: In Vitro Inhibition of NOS Isoforms by 2-Aminoquinoline Derivatives

| Compound | nNOS Ki (nM) | nNOS/eNOS Selectivity | nNOS/iNOS Selectivity |

|---|---|---|---|

| 7 | 49 | 130x | 110x |

| 15 | 35 | 220x | 210x |

Directing Group Applications in C-H Functionalization

Carbon-hydrogen (C-H) functionalization is a powerful strategy in organic synthesis that allows for the direct modification of C-H bonds, which are ubiquitous in organic molecules. This approach is highly atom-economical but often suffers from a lack of regioselectivity. To overcome this, chemists employ directing groups—functional groups that coordinate to a metal catalyst and direct it to a specific, often nearby, C-H bond.

Both carboxylic acids and amino groups are well-established directing groups in transition-metal-catalyzed C-H activation. acs.orgnih.gov The carboxylate group can act as a weakly coordinating, mono-dentate directing group to facilitate ortho-functionalization of aromatic rings. nih.gov More powerfully, bidentate directing groups, such as 8-aminoquinoline (B160924), are highly effective in a wide range of metal-mediated reactions.

The this compound molecule contains both an amino group and a carboxylic acid group, which can act either independently or cooperatively to direct C-H functionalization. Depending on the reaction conditions and the metal catalyst used, these groups can guide the functionalization of specific C-H bonds on the quinoline scaffold, such as those at the C-2, C-4, or C-6 positions. This capability makes this compound a valuable substrate for developing regioselective synthetic methods, enabling the precise construction of complex, substituted quinoline derivatives that would be difficult to access through traditional means.

Structure Property Relationships and Mechanistic Insights

Correlation Between Molecular Structure and Spectroscopic Signatures

The distinct arrangement of atoms and functional groups in 3-Aminoquinoline-5-carboxylic acid gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the ¹H NMR spectrum, the acidic proton of the carboxylic acid group (–COOH) typically appears as a broad singlet at a downfield chemical shift, generally between 10 and 13 ppm. princeton.edu The aromatic protons on the quinoline (B57606) ring system will exhibit complex splitting patterns in the aromatic region, typically between 7.0 and 9.0 ppm. The protons of the amino group (–NH₂) may appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

¹³C NMR: The carboxyl carbon (–COOH) is readily identifiable in the ¹³C NMR spectrum, absorbing in the range of 165 to 185 δ. pressbooks.pub The carbon atoms of the quinoline ring will appear in the aromatic region of the spectrum. The specific chemical shifts are influenced by the electronic effects of the amino and carboxylic acid substituents.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands that correspond to its functional groups. lmu.edulibretexts.orgorgchemboulder.comucla.edu

A very broad O–H stretching band is expected in the region of 2500–3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com

The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp peak between 1680 and 1780 cm⁻¹. lmu.eduucla.edu

The N–H stretching vibrations of the primary amine are expected in the 3300–3500 cm⁻¹ region, often appearing as two distinct bands. ucla.edu

The C–O stretching of the carboxylic acid can be found in the 1210–1320 cm⁻¹ range. libretexts.org

Bending vibrations for the N–H group also provide characteristic signals.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak would correspond to its molecular weight. Fragmentation patterns can help to confirm the structure, with characteristic losses of H₂O, CO, and CO₂ from the carboxylic acid group, and fragmentation of the quinoline ring system. nih.gov

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peak/Region | Functional Group |

|---|---|---|

| ¹H NMR | 10-13 ppm (broad singlet) | Carboxylic Acid (–COOH) |

| 7.0-9.0 ppm (multiplets) | Aromatic Protons | |

| Variable (broad singlet) | Amino (–NH₂) | |

| ¹³C NMR | 165-185 ppm | Carboxyl Carbon (–COOH) |

| 110-150 ppm | Aromatic Carbons | |

| IR Spectroscopy | 2500-3300 cm⁻¹ (very broad) | O–H Stretch (Carboxylic Acid) |

| 1680-1780 cm⁻¹ (strong, sharp) | C=O Stretch (Carboxylic Acid) | |

| 3300-3500 cm⁻¹ (medium, two bands) | N–H Stretch (Amine) | |

| 1210-1320 cm⁻¹ (medium) | C–O Stretch (Carboxylic Acid) |

Influence of Substituents on Chemical Reactivity and Selectivity

The reactivity and selectivity of the this compound scaffold can be significantly altered by introducing various substituents. The electronic nature (electron-donating or electron-withdrawing) and steric bulk of these substituents can direct the course of chemical reactions.

Studies on related quinoline systems have shown:

Electron-withdrawing groups on the aniline (B41778) precursor can lead to lower yields in traditional quinoline syntheses like the Doebner reaction. nih.govacs.org However, modified procedures have been developed to improve the yields for these electron-deficient systems. acs.org

Steric effects of substituents can play a more significant role than electronic effects in determining the regioselectivity of some reactions, such as the Combes quinoline synthesis. wikipedia.org For instance, the bulkiness of substituents can dictate the formation of one regioisomer over another. wikipedia.org

The reactivity of the carboxylic acid group can be exploited for further derivatization. For example, it can be converted to an ester, such as methyl 3-aminoquinoline-5-carboxylate, which serves as a key intermediate in the synthesis of various biologically active molecules. google.com This ester can then be transformed into amide derivatives, which are known to interact favorably with biological receptors. google.com

Mechanistic Studies of Chemical Transformations Involving this compound

Understanding the reaction mechanisms for the synthesis and transformation of quinoline derivatives is crucial for optimizing reaction conditions and designing new synthetic routes. Several classical and modern reactions are employed for the synthesis of the quinoline core.

Doebner Reaction: A plausible mechanism for the Doebner reaction, which can be used to synthesize quinoline-4-carboxylic acids, involves the reaction of an imine with pyruvic acid to form a dihydroquinoline intermediate. nih.gov This intermediate is subsequently oxidized to the final quinoline product through a hydrogen transfer process. nih.gov

Pfitzinger Reaction: This method involves the reaction of isatin (B1672199) with a carbonyl compound to produce quinoline-4-carboxylic acids. pharmaguideline.comthieme-connect.com The mechanism proceeds under basic conditions, which can limit the scope of substrates with base-sensitive functional groups. nih.govthieme-connect.com

Combes Quinoline Synthesis: This synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org The mechanism involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration to form the quinoline ring. wikipedia.org

Modern Synthetic Methods: More recent developments include rhodium-catalyzed reactions for the functionalization of carboxylic acids. For example, the hydroamidation of alkenyl carboxylic acids can produce β-amino acids through a mechanism involving a reversible Rh-H insertion/β-hydride elimination, regiocontrolled by the carboxylate group. acs.org

Modulating Interactions with Biological Targets through Rational Structural Design

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for the development of ligands for a variety of biological targets. By rationally modifying its structure, researchers can fine-tune its interactions with these targets to achieve desired biological effects.

Enzyme Inhibition: Derivatives of quinoline carboxylic acids have been extensively studied as enzyme inhibitors. For example, modifications of the 3-quinoline carboxylic acid moiety have led to the identification of potent inhibitors of protein kinase CK2. tandfonline.comnih.gov In one study, the introduction of different substituents on the quinoline ring and modifications at the 2-position were explored to understand the structure-activity relationship (SAR). tandfonline.com The most active compounds were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. tandfonline.comnih.gov

Integrin Inhibition: Methyl 3-aminoquinoline-5-carboxylate is an important intermediate for synthesizing α4β7 integrin inhibitors. google.com These inhibitors have therapeutic potential for inflammatory diseases like ulcerative colitis. google.com

Anticancer Activity: Quinoline derivatives are common scaffolds for EGFR kinase inhibitors. nih.gov Optimization of quinoline-3-carboxamide (B1254982) derivatives has led to the development of potent anticancer agents. nih.gov

Antimalarial Activity: The quinoline scaffold is central to many antimalarial drugs. Rational design strategies, such as introducing groups that block metabolism or enhance interaction with the target (e.g., heme), have been used to improve the efficacy of quinoline-based antimalarials against drug-resistant strains. researchgate.net

Table 2: Examples of Biological Targets for Quinoline Carboxylic Acid Derivatives

| Biological Target | Therapeutic Area | Example of Derivative Class | Reference |

|---|---|---|---|

| Protein Kinase CK2 | Cancer, Inflammatory Diseases | 2-Aminoquinoline-3-carboxylic acids | tandfonline.comnih.gov |

| α4β7 Integrin | Inflammatory Bowel Disease | Amide derivatives of this compound | google.com |

| EGFR Kinase | Cancer | Quinoline-3-carboxamides | nih.gov |

| Heme | Malaria | 4-Aminoquinolines | researchgate.net |

| HIV-1 Integrase | HIV/AIDS | 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic acids | mdpi.com |

| Carbonic Anhydrase IX & XII | Cancer | Anilinoquinazoline-based carboxylic acids | nih.gov |

Future Research Directions and Perspectives for 3 Aminoquinoline 5 Carboxylic Acid

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry and materials science, and 3-Aminoquinoline-5-carboxylic acid represents a versatile, yet underexplored, building block. Its unique substitution pattern, featuring both an electron-donating amino group and an electron-withdrawing carboxylic acid, imparts a distinct electronic and structural profile. This profile opens up numerous avenues for future research, aimed at harnessing its full potential through innovative and sustainable methodologies. The following sections outline key prospective research directions that could significantly advance the utility and application of this compound.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structure of 3-Aminoquinoline-5-carboxylic acid?

- Methodological Answer : Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (e.g., H and C NMR), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Ensure compliance with regulatory guidelines for method validation, including specificity, linearity, and accuracy . For traceability, cross-reference pharmacopeial standards (e.g., USP/EP) if feasible.

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer : Store in tightly sealed containers under dry, well-ventilated conditions at room temperature. Protect from light and moisture to prevent degradation. Opened containers must be resealed carefully to avoid contamination or electrostatic buildup . Monitor for decomposition by periodic HPLC analysis.

Q. What safety protocols are essential for handling this compound during synthesis?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of vapors by working in fume hoods. Implement electrostatic discharge controls and ensure proximity to emergency eyewash stations and showers. Dispose of waste via licensed facilities in compliance with local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound derivatives?

- Methodological Answer : Conduct controlled comparative studies under standardized conditions (e.g., pH, temperature, solvent systems). Use kinetic assays to measure reaction rates and stability thresholds. Cross-validate findings with alternative techniques like differential scanning calorimetry (DSC) for thermal stability or X-ray crystallography for structural insights. Document batch-specific variability in synthesis protocols .

Q. What strategies optimize the synthesis of this compound derivatives for biological activity screening?

- Methodological Answer : Employ regioselective functionalization using protecting groups (e.g., acetyl or tert-butoxycarbonyl) to direct reactivity at the 5-carboxylic acid or 3-amino positions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize catalysts (e.g., palladium for cross-coupling). Validate product identity through tandem MS/MS and infrared (IR) spectroscopy .

Q. How can researchers assess the potential ecological impact of this compound leakage in laboratory workflows?

- Methodological Answer : Perform preliminary ecotoxicity assays using model organisms (e.g., Daphnia magna for aquatic toxicity). Quantify biodegradability via OECD 301 guidelines (e.g., closed bottle tests). Use computational tools like EPI Suite to predict bioaccumulation potential. Note that existing data gaps may require extrapolation from structurally related quinoline analogs .

Q. What mechanistic insights can be gained from studying this compound’s interactions with metalloenzymes?

- Methodological Answer : Use fluorescence quenching assays or isothermal titration calorimetry (ITC) to measure binding affinities with metal ions (e.g., Fe, Cu). Investigate enzyme inhibition kinetics (e.g., for aminoglycoside-modifying enzymes like APH(2'')-IVa) using stopped-flow techniques. Complement with molecular docking simulations to identify binding motifs .

Data Analysis & Experimental Design

Q. How should researchers design experiments to address conflicting reports on the photostability of this compound?

- Methodological Answer : Conduct accelerated photodegradation studies under controlled UV/visible light exposure (e.g., ICH Q1B guidelines). Compare degradation products using LC-MS and quantify via calibration curves. Include control samples with stabilizers (e.g., antioxidants) to identify mitigation strategies .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate IC values. Validate assumptions with Shapiro-Wilk tests for normality and Levene’s test for homogeneity of variance. Apply Bayesian hierarchical modeling to account for batch-to-batch variability in compound purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.